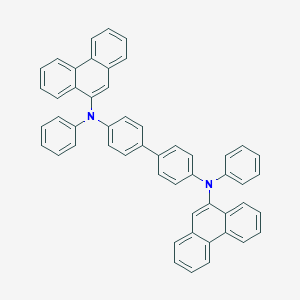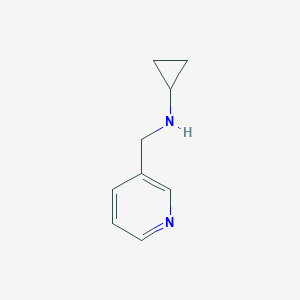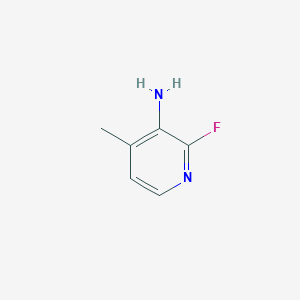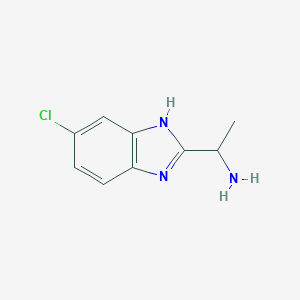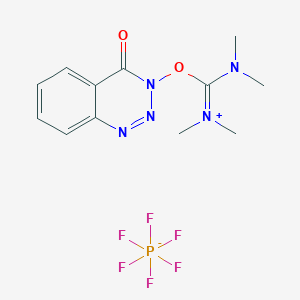
Methyl 5-ethylcyclopentene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-ethylcyclopentene-1-carboxylate is a chemical compound that has been widely studied for its potential applications in various fields. It is a cyclic ester that is used as a starting material for the synthesis of other compounds. In
Aplicaciones Científicas De Investigación
Methyl 5-ethylcyclopentene-1-carboxylate has been studied for its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. It is used as a starting material for the synthesis of other compounds, such as chiral auxiliaries, pharmaceuticals, and agrochemicals.
Mecanismo De Acción
The mechanism of action of Methyl 5-ethylcyclopentene-1-carboxylate is not well understood. However, it is believed to act as a nucleophile in various reactions, such as Michael additions and Diels-Alder reactions. It can also undergo ring-opening reactions to form other compounds.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound. However, it has been shown to have low toxicity and is not considered to be harmful to human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 5-ethylcyclopentene-1-carboxylate has several advantages for lab experiments, including its ease of synthesis, low toxicity, and versatility in reactions. However, it also has some limitations, such as its instability in the presence of water and its low reactivity in certain reactions.
Direcciones Futuras
There are several future directions for research on Methyl 5-ethylcyclopentene-1-carboxylate. These include the development of new synthetic methods, the exploration of its potential applications in materials science, and the investigation of its mechanism of action in various reactions. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound.
Conclusion:
In conclusion, this compound is a versatile and widely studied compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications.
Métodos De Síntesis
The synthesis of Methyl 5-ethylcyclopentene-1-carboxylate involves the reaction of ethyl cyclopentadiene carboxylate with methyl vinyl ketone in the presence of a Lewis acid catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified by distillation. This method has been widely used in the synthesis of other compounds.
Propiedades
Número CAS |
182683-18-7 |
|---|---|
Fórmula molecular |
C9H14O2 |
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
methyl 5-ethylcyclopentene-1-carboxylate |
InChI |
InChI=1S/C9H14O2/c1-3-7-5-4-6-8(7)9(10)11-2/h6-7H,3-5H2,1-2H3 |
Clave InChI |
OBVUPEBZMYASCM-UHFFFAOYSA-N |
SMILES |
CCC1CCC=C1C(=O)OC |
SMILES canónico |
CCC1CCC=C1C(=O)OC |
Sinónimos |
1-Cyclopentene-1-carboxylicacid,5-ethyl-,methylester(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



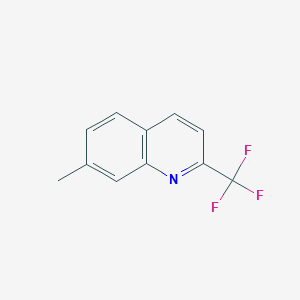
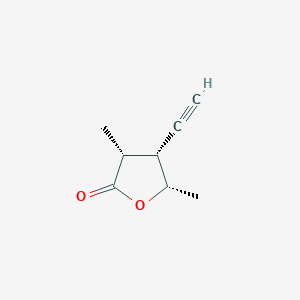

![1-methyl-1H-benzo[d]imidazole-6-carbaldehyde](/img/structure/B69249.png)
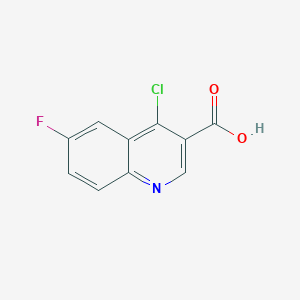
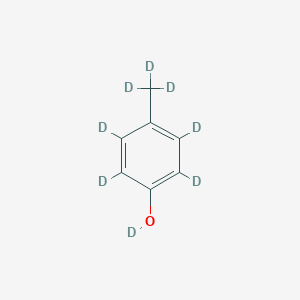
![(2R)-2-hydroxy-2-[3-(methoxymethoxy)phenyl]acetonitrile](/img/structure/B69254.png)
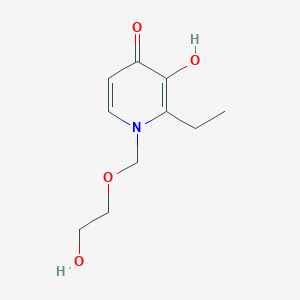
![5,6,7,8-Tetrahydro-4H-cyclopenta[E]imidazo[1,2-A]pyrazin-4-one](/img/structure/B69259.png)
